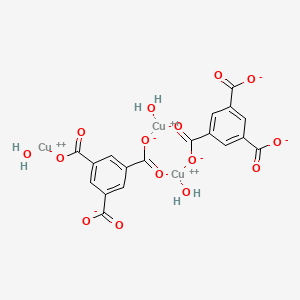
tricopper;benzene-1,3,5-tricarboxylate;trihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tricopper;benzene-1,3,5-tricarboxylate;trihydrate typically involves a solvothermal method. In this process, copper (II) nitrate trihydrate and benzene-1,3,5-tricarboxylic acid are dissolved in a mixture of ethanol and water. The solution is then heated in a Teflon-lined autoclave at 120°C for 18 hours. The resulting product is filtered, washed with methanol, and dried at 70°C overnight .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Tricopper;benzene-1,3,5-tricarboxylate;trihydrate undergoes various chemical reactions, including:
Oxidation: The copper ions in the framework can participate in oxidation reactions.
Reduction: The compound can be reduced under specific conditions.
Substitution: Ligand exchange reactions can occur, where the benzene-1,3,5-tricarboxylate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce copper oxides, while substitution reactions can yield new metal-organic frameworks with different properties .
Applications De Recherche Scientifique
Tricopper;benzene-1,3,5-tricarboxylate;trihydrate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of tricopper;benzene-1,3,5-tricarboxylate;trihydrate involves the coordination of copper ions with benzene-1,3,5-tricarboxylate ligands, forming a highly porous framework. This structure allows for the adsorption and storage of gases, as well as the encapsulation of molecules for drug delivery. The copper ions can also participate in catalytic reactions, facilitating various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper(II) benzene-1,4-dicarboxylate: Another metal-organic framework with similar properties but different ligand structure.
Copper(II) benzene-1,2,4,5-tetracarboxylate: A MOF with a higher degree of carboxylation, leading to different adsorption properties.
Uniqueness
Tricopper;benzene-1,3,5-tricarboxylate;trihydrate is unique due to its specific ligand structure, which provides a balance between porosity and stability. This makes it particularly suitable for applications in gas storage and separation, as well as catalysis .
Propriétés
Numéro CAS |
222404-02-6 |
|---|---|
Formule moléculaire |
C18H12Cu3O15 |
Poids moléculaire |
658.9 g/mol |
Nom IUPAC |
tricopper;benzene-1,3,5-tricarboxylate;trihydrate |
InChI |
InChI=1S/2C9H6O6.3Cu.3H2O/c2*10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;;;;;;/h2*1-3H,(H,10,11)(H,12,13)(H,14,15);;;;3*1H2/q;;3*+2;;;/p-6 |
Clé InChI |
WFVOGDIGRAGOPE-UHFFFAOYSA-H |
SMILES |
C1=C(C=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=C(C=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].O.O.O.[Cu+2].[Cu+2].[Cu+2] |
SMILES canonique |
C1=C(C=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=C(C=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].O.O.O.[Cu+2].[Cu+2].[Cu+2] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


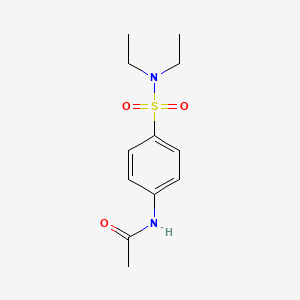
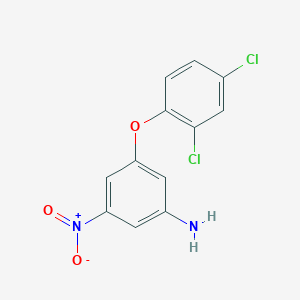
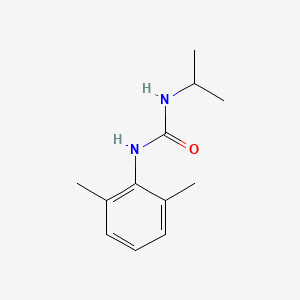
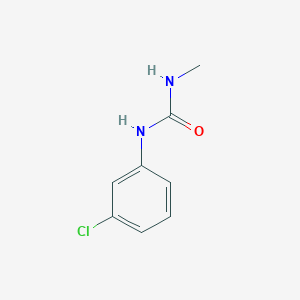
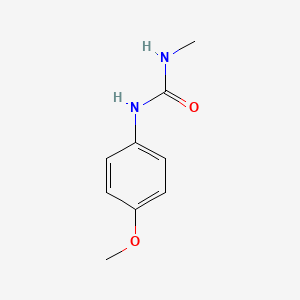
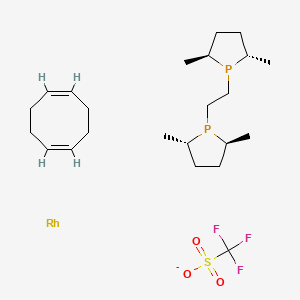
![[(E)-[3-(trifluoromethyl)cyclohexylidene]amino]thiourea](/img/structure/B3336234.png)
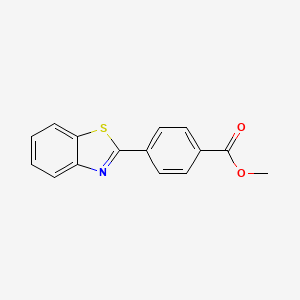
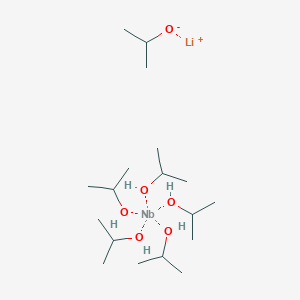
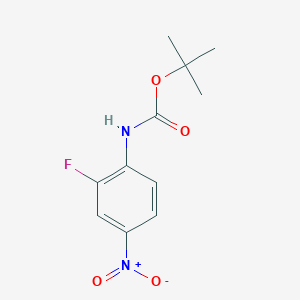
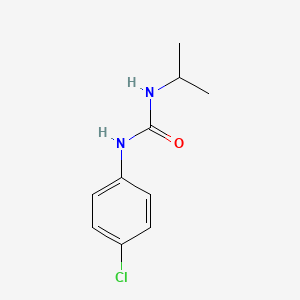
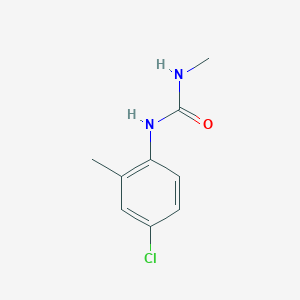
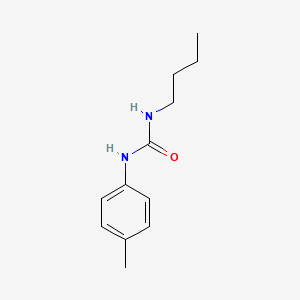
![5,5-Dimethyl-6,12-dihydrobenzo[c]acridin-7-one](/img/structure/B3336306.png)
